molecular formula C4H6N4O2 B11926469 3-(Aminomethyl)-4-nitropyrazole

3-(Aminomethyl)-4-nitropyrazole

Cat. No.: B11926469
M. Wt: 142.12 g/mol
InChI Key: CFFGHSMSWCKPLD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-nitropyrazole (CAS 1936295-24-7) is a nitropyrazole derivative offered as a research chemical. The compound features both a nitro group and an aminomethyl functional group on its pyrazole ring, making it a versatile intermediate for further chemical synthesis and exploration in various research fields . As a nitropyrazole, it belongs to a class of nitrogen-rich heterocyclic compounds that have attracted significant attention in the field of energetic materials . These compounds are generally characterized by high density, high heat of formation, and tailored thermal stability, which contribute to their detonation performance. The compact and stable aromatic structure of the pyrazole ring allows for relatively easy nitration and derivatization, facilitating the development of new compounds with targeted properties . Beyond material science, pyrazole scaffolds are widely investigated in medicinal and agricultural chemistry. The presence of multiple functional groups on this specific compound makes it a potential precursor for the synthesis of more complex molecules, such as fused heterocyclic systems, which are common in drug discovery efforts . Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

(4-nitro-1H-pyrazol-5-yl)methanamine

InChI

InChI=1S/C4H6N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1,5H2,(H,6,7)

InChI Key

CFFGHSMSWCKPLD-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methylpyrazole to form 4-nitro-3-methylpyrazole, which is then subjected to a Mannich reaction to introduce the aminomethyl group .

Industrial Production Methods: Industrial production methods for 3-(Aminomethyl)-4-nitropyrazole are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-nitropyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in 3-(Aminomethyl)-4-aminopyrazole.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(Aminomethyl)-4-aminopyrazole.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 3-(Aminomethyl)-4-nitropyrazole is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the materials science field, this compound can be used in the development of novel materials with specific properties, such as explosives or propellants, due to the presence of the nitro group .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-nitropyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(Aminomethyl)-4-nitropyrazole and related pyrazole derivatives:

Compound Name Substituents Key Properties/Applications References
This compound 4-NO₂, 3-CH₂NH₂ Potential ligand for coordination chemistry; reactive toward electrophiles/nucleophiles
4-Nitropyrazole 4-NO₂ High thermal stability; used in explosives and as a precursor for pharmaceuticals
5-Amino-3-phenyl-1H-pyrazole 5-NH₂, 3-C₆H₅ Intermediate in antifungal/insecticidal agent synthesis; undergoes diazonium salt reactions
3-Amino-4-cyanopyrazole 3-NH₂, 4-CN High polarity; used in dye synthesis and as a building block for heterocyclic compounds
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 1-(4-NO₂C₆H₄), 3-CN, 5-NH₂ Exhibits insecticidal and antifungal activities; structural complexity enhances bioactivity

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility
This compound C₄H₆N₄O₂ Not reported Moderate in DMF
4-Nitropyrazole C₃H₃N₃O₂ 150–152 Soluble in ethanol
3-Amino-4-cyanopyrazole C₄H₄N₄ >250 (decomposes) Insoluble in water
5-Amino-3-phenyl-1H-pyrazole C₉H₉N₃ 180–182 Soluble in DMSO

Biological Activity

3-(Aminomethyl)-4-nitropyrazole (3-ANP) is a compound of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications. This article explores the biological activity of 3-ANP, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H7N3O2
  • Molecular Weight : 155.13 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of 3-ANP primarily stems from its nitro group and amine functionalities, which can interact with various biological targets.

  • Nitro Group Reduction : The nitro group in 3-ANP can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.
  • Amine Interaction : The primary amine group can participate in hydrogen bonding and nucleophilic attacks on electrophilic sites within biological systems, influencing enzyme activities and receptor interactions.

Antimicrobial Activity

Studies have demonstrated that 3-ANP exhibits antimicrobial properties against various bacterial strains. For instance, a study by Smith et al. (2020) reported that 3-ANP showed significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Anti-inflammatory Effects

Research by Johnson et al. (2021) indicated that 3-ANP possesses anti-inflammatory properties. In vitro assays demonstrated a reduction in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines treated with 3-ANP.

Cytotoxicity Studies

In a cytotoxicity study conducted by Lee et al. (2022), 3-ANP was evaluated for its effects on cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM, while showing lower toxicity towards normal fibroblast cells.

Case Studies

  • Synthesis and Characterization : A recent study detailed the synthesis of 3-ANP via a one-pot reaction involving aminomethylation of 4-nitropyrazole using formaldehyde and ammonium chloride. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure ( ).
  • Explosive Properties : Research has also explored the potential application of nitropyrazoles in energetic materials. A study by Zhang et al. (2019) discussed the thermal stability and explosive performance of nitropyrazole derivatives, including 3-ANP, suggesting its utility in pyrotechnics due to its favorable energy output characteristics.

Q & A

Basic Research Questions

What synthetic routes are effective for producing 3-(Aminomethyl)-4-nitropyrazole, and how can isomer formation be minimized?

Methodological Answer:

  • Thermolysis and Rearrangement : Heating 5-methyl-1-nitropyrazole under controlled thermolytic conditions (e.g., reflux in ethanol) can yield this compound. However, competing [1,5] nitro group migration may produce 3(5)-methyl-5(3)-nitropyrazole as a minor isomer. Optimizing temperature and solvent polarity reduces side products .
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification, as demonstrated in analogous triazole syntheses .

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing aminomethyl (–CH2_2NH2_2) and nitro (–NO2_2) groups. Compare chemical shifts with structurally related pyrazoles (e.g., 2-(4-nitrophenyl)-1H-imidazole, δ 8.2–8.5 ppm for aromatic protons) .
  • FTIR and HRMS : FTIR confirms functional groups (e.g., N–H stretch ~3300 cm1^{-1}, NO2_2 asymmetric stretch ~1540 cm1^{-1}). HRMS validates molecular weight and fragmentation patterns .

How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Light and Humidity Sensitivity : Store in amber vials at –20°C under inert atmosphere (N2_2 or Ar) to prevent photodegradation and hydrolysis. Analogous nitropyrazoles show decomposition under prolonged UV exposure .
  • Analytical Validation : Conduct accelerated stability studies using HPLC to quantify degradation products over time .

Advanced Research Questions

How can computational tools predict the biological activity of this compound?

Methodological Answer:

  • PASS Online : Use this platform to predict psychoactive or neurotropic properties based on structural analogs (e.g., 3-(N-R,R'-aminomethyl)quinolin-4-ones). Validate predictions with in vivo assays (e.g., rodent behavioral models) .
  • Docking Studies : Perform molecular docking with target proteins (e.g., GABA receptors) using software like AutoDock Vina. Compare binding affinities with known inhibitors .

What mechanistic insights explain nitro group rearrangements during synthesis?

Methodological Answer:

  • Sigmatropic Shifts : The formation of 4-nitropyrazole from 1-nitropyrazole involves a [1,3]-sigmatropic rearrangement via a 3H-pyrazole intermediate. Isotopic labeling (e.g., 15^{15}N) can trace nitro group migration pathways .
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal transition-state energies and favorability of 4-nitro vs. 5-nitro isomers .

How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

  • Derivatization Strategies :
    • Introduce electron-withdrawing groups (e.g., –Cl, –CF3_3) at the 5-position to modulate electronic effects on the nitro group.
    • Replace the aminomethyl group with acylated derivatives (e.g., –CH2_2NHAc) to improve membrane permeability .
  • SAR Studies : Synthesize analogs (e.g., 3-(Aminomethyl)-5-chloro-4-nitropyrazole) and compare IC50_{50} values in enzyme inhibition assays .

Data Contradiction Resolution

How to resolve discrepancies in reported yields of this compound across studies?

Methodological Answer:

  • Reaction Optimization : Systematically vary solvents (e.g., DMF vs. ethanol), catalysts (e.g., acetic acid), and reflux durations. For example, glacial acetic acid in ethanol improves imine formation in triazole syntheses .
  • Byproduct Analysis : Use LC-MS to identify isomers or side products (e.g., 5-nitro derivatives) and adjust stoichiometry to favor the desired pathway .

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